molecular formula C9H8ClN3O B1425825 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine CAS No. 660416-42-2

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine

Cat. No. B1425825
M. Wt: 209.63 g/mol
InChI Key: RTXFIZHCCUCXHN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The chloromethyl group attached to the oxadiazole ring suggests that it may be used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a 1,2,4-oxadiazole ring with a chloromethyl group attached at the 3-position and a 5-methylpyridine group attached at the 5-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could potentially increase its reactivity .

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities, making them subjects of extensive research for therapeutic applications. These compounds are known for their binding efficiency with various enzymes and receptors in biological systems, eliciting anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others. Their structural feature allows for effective interactions through numerous weak bonds, contributing to their therapeutic potential. Research highlights the development of 1,3,4-oxadiazole-based compounds for the treatment of diverse ailments, demonstrating their significant value in medicinal chemistry (Verma et al., 2019).

Pharmacological Significance

The pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives extends beyond traditional therapeutic areas. These compounds are studied for their hydrogen bond interactions with biomacromolecules, enhancing their pharmacokinetic properties and pharmacological activity. Recent research underscores the diverse biological activities of oxadiazole derivatives, including their role in treating diabetes, cancer, and microbial infections. This highlights the ongoing innovation in the synthesis and application of oxadiazole derivatives in pharmacology (Wang et al., 2022).

Metal-Ion Sensing Applications

1,3,4-Oxadiazole scaffolds are also pivotal in the development of chemosensors, particularly for metal-ion detection. The synthetic strategies for these derivatives enable the creation of molecules with high photoluminescent quantum yield and excellent thermal and chemical stability. These properties are leveraged in designing sensors for metal ions, utilizing 1,3,4-oxadiazoles as starting points for creating fluorescent frameworks with potential coordination sites. This application underscores the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceuticals, extending to material science and analytical chemistry (Sharma et al., 2022).

Safety And Hazards

As with any chemical compound, handling “3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would likely depend on its reactivity and the specific context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-(chloromethyl)-5-(5-methylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-2-7(5-11-4-6)9-12-8(3-10)13-14-9/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFIZHCCUCXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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